5,8-Dimethoxyquinoline

Synthetic Methodology Quinoline Chemistry Sonochemical Dehalogenation

5,8-Dimethoxyquinoline is the authentic 5,8-regioisomeric scaffold required for antimalarial 6-aminoquinoline and anticancer quinoline programs. Unlike the 6,7-isomer, this substitution pattern cannot be accessed via classical Skraup synthesis, making regioisomer-specific procurement critical for reproducible SAR. • Core scaffold for 6-(4-diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline antimalarials with in vivo activity against P. vinckei • Enables 2-alkylaminosubstituted-4-methylquinolines with cytotoxicity across HOP62, SK-OV-3, HCT15, and SF295 cancer lines • Fully assigned 13C NMR (2D COLOC) serves as validated reference for regioisomeric purity verification by HPLC or LC-MS

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 58868-41-0
Cat. No. B1605891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dimethoxyquinoline
CAS58868-41-0
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC=NC2=C(C=C1)OC
InChIInChI=1S/C11H11NO2/c1-13-9-5-6-10(14-2)11-8(9)4-3-7-12-11/h3-7H,1-2H3
InChIKeyUCUNHDIRXPEPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dimethoxyquinoline: Structure and Research Utility


5,8-Dimethoxyquinoline is a heterocyclic quinoline scaffold characterized by methoxy substituents at the 5- and 8-positions (C11H11NO2, molecular weight 189.21 g/mol) . The 5,8-dimethoxy substitution pattern imparts distinct steric and electronic properties compared to other dimethoxyquinoline regioisomers, influencing both its synthetic accessibility and its utility as a precursor for antimalarial and anticancer quinoline derivatives [1]. Its physicochemical profile, including a calculated LogP of approximately 2.25 and a topological polar surface area (TPSA) of 31.35 Ų [2], positions it as a moderately lipophilic intermediate suitable for further functionalization in medicinal chemistry programs.

5,8-Dimethoxyquinoline Regioisomer Specificity


The precise placement of methoxy groups on the quinoline ring critically governs both synthetic route viability and downstream derivatization outcomes. 5,8-Dimethoxyquinoline cannot be conventionally synthesized via the classical Skraup reaction, a route commonly employed for other dimethoxyquinoline isomers, necessitating alternative sonochemical dehalogenation strategies that are unique to the 5,7- and 5,8- substitution patterns [1]. In contrast, the 6,7-dimethoxy regioisomer is readily accessible via standard Skraup condensation . Furthermore, the 5,8-dimethoxy scaffold serves as the foundational core for therapeutically investigated 6-aminoquinoline antimalarials (e.g., derivatives of 6-(4-diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline) [2]; substituting a 6,7-dimethoxy or other regioisomeric core would abolish this established structure-activity relationship (SAR) and render the compound unsuitable for such medicinal chemistry programs. Therefore, procurement decisions must be regioisomer-specific to ensure both synthetic feasibility and biological relevance.

5,8-Dimethoxyquinoline: Differentiation from Regioisomers


Sonochemical Dehalogenation vs. Classical Skraup Route

5,8-Dimethoxyquinoline cannot be prepared via the classical Skraup reaction, a limitation that distinguishes it from the 6,7-dimethoxy regioisomer . Instead, its synthesis requires a multi-step sonochemical dehalogenation of 2,4-dichloro-5,7-dimethoxyquinoline using lithium wire in tetrahydrofuran under ultrasound irradiation, yielding the 5,8-dimethoxy product alongside the 5,7-regioisomer [1]. This synthetic constraint directly impacts procurement, as material sourced for applications requiring authentic 5,8-substitution must be verified to have been produced via this specific, non-Skraup pathway.

Synthetic Methodology Quinoline Chemistry Sonochemical Dehalogenation

Lipophilicity and TPSA Comparison with 6,7-Dimethoxyquinoline

The 5,8-dimethoxy substitution pattern yields a distinct lipophilicity profile compared to the 6,7-regioisomer. 5,8-Dimethoxyquinoline exhibits a calculated LogP of 2.25 and a topological polar surface area (TPSA) of 31.35 Ų [1]. While direct experimentally measured LogP values for the 6,7-isomer are not readily available, the positional difference in methoxy groups alters the molecule's dipole moment and hydrogen-bonding capacity, which can affect membrane permeability and target binding in medicinal chemistry applications .

Physicochemical Properties Lipophilicity Drug-likeness

Definitive 13C NMR via 2D COLOC Spectroscopy

Complete and unambiguous 13C NMR chemical shift assignments for 5,8-dimethoxyquinoline have been established using a 2D COLOC (Correlation via Long-range Coupling) spectrum, providing definitive spectral fingerprints that distinguish it from other dimethoxyquinoline isomers [1]. This detailed NMR characterization, which leverages coupling connectivities from the bridgehead carbons, is essential for identity verification and purity assessment in procurement and quality control. The 13C NMR data are explicitly reported for the 5,8-isomer, whereas comparable comprehensive assignments for the 6,7-isomer are not similarly documented in the primary literature.

NMR Spectroscopy Structural Elucidation Quality Control

Anticancer SAR of 5,8-Dimethoxyquinoline Derivatives

Derivatives built upon the 5,8-dimethoxyquinoline core have demonstrated quantifiable in vitro cytotoxicity. Specifically, eight 2-alkylaminosubstituted 5,8-dimethoxy-4-methylquinolines were synthesized and evaluated against four human cancer cell lines (HOP62, SK-OV-3, HCT15, and SF295) [1]. While the parent 5,8-dimethoxyquinoline itself was not the primary cytotoxic agent, its scaffold is essential for generating these active derivatives. In contrast, 6,7-dimethoxyquinoline derivatives are often explored for distinct targets such as topoisomerase I or G9a inhibition [2], underscoring divergent SAR pathways. The specific IC50 values for individual 5,8-dimethoxy-4-methylquinoline derivatives were reported in the study, confirming the scaffold's utility in anticancer drug discovery.

Anticancer Cytotoxicity Medicinal Chemistry

5,8-Dimethoxyquinoline: Research and Procurement Scenarios


6-Aminoquinoline Antimalarial Development

5,8-Dimethoxyquinoline is the essential core scaffold for synthesizing 6-(4-diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline and its 2- and 4-substituted analogs, which have been extensively studied for antimalarial activity against Plasmodium vinckei in murine models [1]. Procurement of the authentic 5,8-regioisomer is non-negotiable for reproducing or extending this established SAR.

Anticancer Drug Discovery with 5,8-Dimethoxyquinolines

The 5,8-dimethoxyquinoline scaffold enables the synthesis of 2-alkylaminosubstituted 5,8-dimethoxy-4-methylquinolines with demonstrated in vitro cytotoxicity against a panel of human cancer cell lines, including HOP62 (lung), SK-OV-3 (ovarian), HCT15 (colon), and SF295 (CNS) [2]. This specific substitution pattern is critical for the observed activity, differentiating it from 6,7-dimethoxyquinoline-based topoisomerase I inhibitors.

Non-Classical Quinoline Synthesis Methodology

For chemists investigating alternative quinoline synthesis routes, 5,8-dimethoxyquinoline serves as a valuable case study in sonochemical dehalogenation. Its inaccessibility via the Skraup reaction [3] makes it a benchmark compound for validating novel synthetic methodologies targeting sterically or electronically hindered quinoline scaffolds.

Analytical Method and Reference Standard Development

The availability of fully assigned 13C NMR spectral data via 2D COLOC spectroscopy [3] positions 5,8-dimethoxyquinoline as a reliable reference standard for developing and validating HPLC, LC-MS, or NMR-based purity and identity assays for dimethoxyquinoline libraries. Its distinct spectral fingerprint aids in distinguishing regioisomeric impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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